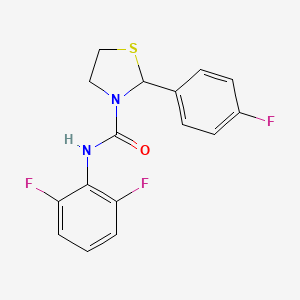
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N2OS and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C16H13F3N2OS
- Molecular Weight : 338.35 g/mol
- CAS Number : 2034287-14-2
The compound features a thiazolidine core, which is known for its potential in various therapeutic applications. The presence of fluorine substituents enhances its pharmacological properties by influencing lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound has been shown to inhibit the phosphorylation of AKT and mTOR pathways, which are critical for cancer cell survival and proliferation. This inhibition leads to apoptosis in cancer cells without affecting normal cells .
- Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.27 to 1.50 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 1.27 - 1.50 |
| Doxorubicin | MCF-7 | 6.75 |
| Sorafenib | HepG2 | 9.18 |
Antidiabetic Activity
Thiazolidinone derivatives are recognized for their antidiabetic properties. The compound's structural features may enhance insulin sensitivity and glucose uptake in cells.
- Research Findings : Studies have shown that thiazolidinone derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose metabolism and lipid regulation .
Antimicrobial and Antitubercular Activity
The thiazolidine scaffold has been associated with antimicrobial properties, making it a candidate for treating infections.
- Antimicrobial Spectrum : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone compounds is highly influenced by their substituents:
- Fluorine Substituents : The presence of fluorine atoms in the phenyl rings enhances the lipophilicity and metabolic stability of the compounds, potentially increasing their efficacy against target cells.
- Thiazolidine Core Modifications : Modifications at the thiazolidine ring can lead to significant changes in biological activity, allowing for the rational design of more potent derivatives .
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c17-11-6-4-10(5-7-11)15-21(8-9-23-15)16(22)20-14-12(18)2-1-3-13(14)19/h1-7,15H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFQGWODQYWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














